7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro-
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Overview
Description
7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- is a complex organic compound characterized by its unique furobenzopyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 7H-Furo(3,2-f)(1)benzopyran-7-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7H-Furo(3,2-f)(1)benzopyran-7-one, 2-amino-.
Substitution: Formation of various substituted furobenzopyran derivatives.
Scientific Research Applications
7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-: Known for its use in photochemotherapy.
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-[(3-methyl-2-butenyl)oxy]-: Studied for its potential anti-inflammatory properties.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(2,3-epoxy-3-methylbutoxy)-, ®-(+)-: Known for its use in the synthesis of natural products.
Uniqueness
7H-Furo(3,2-f)(1)benzopyran-7-one, 2-nitro- is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
80673-12-7 |
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Molecular Formula |
C11H5NO5 |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
2-nitrofuro[3,2-f]chromen-7-one |
InChI |
InChI=1S/C11H5NO5/c13-11-4-1-6-7-5-10(12(14)15)16-9(7)3-2-8(6)17-11/h1-5H |
InChI Key |
FWCMWZGPEUVDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C1C3=C(C=C2)OC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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